3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
BenchChem offers high-quality 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)12-14(3)26(20)15-6-8-16(29-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPOAFRWIMTYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities. It belongs to the imidazopyridine class of compounds and has garnered attention in pharmacological research for its anti-proliferative properties and effects on various cellular pathways.
- Molecular Formula : C22H27N5O3
- Molecular Weight : 409.49 g/mol
- IUPAC Name : 6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Anti-Proliferative Effects
Research indicates that 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant anti-proliferative activity against various cancer cell lines including:
- HL60 (Human promyelocytic leukemia)
- HeLa (Cervical cancer)
- A549 (Lung cancer)
In vitro studies have shown that the compound inhibits cell growth effectively at specific concentrations, suggesting its potential as an anticancer agent .
The compound has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound may disrupt the proliferation of cancer cells .
Cytotoxicity Studies
Cytotoxicity assays have revealed that the compound's effects vary across different cell lines. For instance:
- HL60 : IC50 values indicate effective inhibition at lower concentrations.
- HeLa and A549 : Higher IC50 values suggest varying sensitivity among different cancer types.
Data Table of Biological Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 15 | Inhibition of DHFR |
| HeLa | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest |
Study 1: Anti-Cancer Activity
A study conducted by researchers evaluated the anti-cancer properties of the compound using a panel of human cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in HL60 cells. The study highlighted the importance of further exploring the compound's mechanism in vivo .
Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, it was found that 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited potent inhibition against rhDHFR. This inhibition was linked to its structural properties that favor binding to the enzyme's active site .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. For instance:
- Mechanism of Action : The compound likely inhibits cAMP phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP can trigger apoptosis pathways and inhibit tumor growth .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes involved in cellular signaling pathways:
- cAMP Phosphodiesterase : By inhibiting this enzyme, the compound enhances cAMP levels, which can affect various physiological processes including smooth muscle relaxation and neurotransmitter release .
Receptor Modulation
The imidazo[2,1-f]purine core structure allows for interaction with various receptors:
- Potential Targets : The compound may modulate receptors involved in inflammatory responses and neurochemical signaling. This modulation could lead to therapeutic effects in conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction .
- Inflammation Reduction : Another research article highlighted its potential use in reducing inflammation markers in animal models of arthritis .
- Neuroprotective Effects : Preliminary data suggest that the compound may protect neuronal cells against oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth. | |
| Enzyme Inhibition | Inhibits cAMP phosphodiesterase; increases cAMP levels affecting cellular processes. | |
| Receptor Modulation | Potential to modulate receptors involved in inflammation and neurotransmitter release. | |
| Inflammation Reduction | Reduces inflammation markers in animal models of arthritis. | |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress-induced damage; potential use in neurodegenerative diseases. |
Q & A
Q. What synthetic routes are recommended for preparing 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, derivatives of imidazo[2,1-f]purine-dione can be synthesized via cyclocondensation of substituted purine precursors with isopentyl and methoxyphenyl moieties. Key steps include:
- N-Alkylation : Introduce the isopentyl group using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Suzuki Coupling : Attach the 4-methoxyphenyl group via palladium-catalyzed cross-coupling .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to improve purity.
Optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency) and temperature control (60–80°C for cyclization) to minimize side products .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to resolve methyl, methoxy, and imidazo-purine protons), HRMS (for molecular ion validation), and X-ray crystallography (for absolute stereochemistry) is recommended. For example:
- NMR : Key signals include the methoxy singlet (~δ 3.8 ppm) and imidazole ring protons (δ 7.2–8.1 ppm) .
- X-ray : Resolves crystal packing and confirms substituent positions, as demonstrated in related 1,3-dimethylimidazo-purine-dione derivatives .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate this compound’s affinity for serotonin receptors (e.g., 5-HT₁A)?
- Methodological Answer :
- Receptor Binding Assays : Use radioligands like [³H]8-OH-DPAT in transfected HEK293 cells expressing human 5-HT₁A receptors.
- Protocol : Incubate test compound (0.1–100 nM) with membranes, filter, and measure displacement of radioligand via scintillation counting .
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to reference agonists (e.g., buspirone) .
- Functional Assays : Measure cAMP inhibition via ELISA to confirm agonist/antagonist activity .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess ligand-receptor flexibility. Compare binding poses with crystallographic data .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for key residues (e.g., D116 in 5-HT₁A) to identify mismatches between predicted and actual binding energies .
- Experimental Validation : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) to test hypotheses from computational models .
Q. How should in vivo studies be structured to evaluate anxiolytic activity while minimizing off-target effects?
- Methodological Answer :
- Animal Models : Use the elevated plus maze (EPM) and four-plate test in rodents. Dose ranges (1–10 mg/kg, i.p.) are selected based on in vitro IC₅₀ values .
- Control Groups : Include vehicle, positive control (e.g., diazepam), and a structurally related inactive analog.
- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability .
- Off-Target Screening : Test against related receptors (e.g., 5-HT₂A, dopamine D₂) to assess selectivity .
Methodological Challenges & Solutions
Q. What purification challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Challenge : Low solubility of the imidazo-purine core in polar solvents.
- Solution : Use mixed solvents (e.g., THF/H₂O) for recrystallization. For large batches, employ flash chromatography with automated gradient systems (Biotage Isolera) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via HPLC .
- Plasma Stability : Incubate with rat/human plasma (37°C, 24 hrs), precipitate proteins with acetonitrile, and quantify parent compound .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
